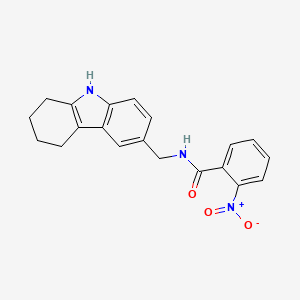

2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-nitro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-20(15-6-2-4-8-19(15)23(25)26)21-12-13-9-10-18-16(11-13)14-5-1-3-7-17(14)22-18/h2,4,6,8-11,22H,1,3,5,7,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHISNWCXUHKCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with a nitrobenzoyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction: Conversion of the nitro group to an amine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with three classes of analogues:

N-(2,3,4,9-Tetrahydro-1H-Carbazol-6-yl)Benzamide (CAS: 110146-03-7) Key Differences: Lacks the nitro group and methylene linker present in the target compound. Synthesis: Achieved via amide coupling between benzoyl chloride and tetrahydrocarbazole derivatives, with a reference yield of 45.0% .

2-Nitro-N-(2-Nitrophenyl)Benzamide

- Key Differences : Features two nitro groups (on both benzamide and aniline rings) but lacks the carbazole scaffold.

- Crystal Structure : Exhibits N–H∙∙∙O hydrogen bonds forming C(4) chains and a 3D network via C–H∙∙∙O interactions. The dihedral angles between aromatic rings (71.76° and 24.29°) highlight steric and electronic effects of nitro substituents .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Key Differences : Contains a hydroxyl and dimethyl group instead of nitro and carbazole moieties.

- Applications : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a property less relevant to nitro-substituted benzamides .

Physicochemical and Crystallographic Properties

Hydrogen-Bonding Patterns

The nitro group in the target compound may enhance hydrogen-bond acceptor capacity, similar to 2-nitro-N-(2-nitrophenyl)benzamide, where N–H∙∙∙O bonds drive crystal packing . In contrast, non-nitro analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide rely on hydroxyl-mediated interactions for molecular recognition .

Biological Activity

2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound characterized by its unique structural features, including a nitro-substituted benzamide and a tetrahydrocarbazole moiety. This compound has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down as follows:

- Benzamide Moiety : This part of the molecule contributes to its ability to interact with various biological targets.

- Nitro Group (–NO₂) : The presence of the nitro group enhances reactivity and potential biological activity.

- Tetrahydrocarbazole Unit : This bicyclic structure is known for its pharmacological properties and ability to modulate biological interactions.

The precise mechanism of action for this compound remains an area of ongoing research. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in metabolic processes. Further studies are necessary to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the potential biological activity of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-nitro-N-(carbazol-6-yl)benzamide | Carbazole core without tetrahydrofusion | Lacks tetrahydro structure which may influence reactivity |

| 4-nitro-N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)benzamide | Similar tetrahydrocarbazole structure but different substitution pattern | May exhibit different biological activities due to substitution |

| 4-nitro-N-(1H-indol-3-yl)methyl)benzamide | Indole instead of carbazole core | Different electronic properties influencing biological interactions |

Case Studies

Several studies highlight the potential therapeutic applications of carbazole derivatives:

- Antitumor Studies : Research conducted by Howorko et al. demonstrated that certain N-substituted carbazoles inhibited topoisomerase II activity at lower concentrations than standard chemotherapeutics like etoposide .

- Neuroprotective Research : A study on neuroprotective effects indicated that specific N-substituted carbazoles could protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM .

Q & A

Q. Q1. What are the critical steps in synthesizing 2-nitro-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions:

Carbazole Core Functionalization : Introduce the methyl group at the C6 position of the tetrahydrocarbazole scaffold via nucleophilic substitution or reductive amination .

Benzamide Coupling : React the functionalized carbazole with 2-nitrobenzoyl chloride under anhydrous conditions (e.g., DCM, TEA as base) .

Optimization : Use statistical experimental design (e.g., factorial or response surface methodology) to assess variables like temperature, solvent polarity, and stoichiometry. This minimizes trial runs and identifies critical interactions .

Validation : Monitor reaction progress via HPLC for intermediate purity (>95%) and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q2. How should researchers characterize the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against synthetic standards .

- Stability Studies :

- Long-Term Storage : Store lyophilized samples at -20°C under inert gas (argon) to prevent nitro-group reduction or carbazole oxidation .

Advanced Research Questions

Q. Q3. How can computational modeling predict the bioactivity of this compound against specific biological targets?

Methodological Answer:

Target Identification : Perform molecular docking (e.g., AutoDock Vina) against kinase or GPCR libraries, prioritizing targets with high binding affinity (ΔG < -8 kcal/mol) .

MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess ligand-protein complex stability. Analyze RMSD and hydrogen-bonding networks .

ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetics (e.g., logP, bioavailability) and toxicity (e.g., Ames test predictions) .

Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC50) to refine models .

Q. Q4. What experimental strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

Methodological Answer:

- Meta-Analysis : Systematically review literature (e.g., PRISMA guidelines) to identify variables causing discrepancies (e.g., assay conditions, cell lines) .

- Standardized Replication : Reproduce key studies under controlled conditions (e.g., same cell passage number, serum-free media) .

- Mechanistic Profiling : Use phosphoproteomics or transcriptomics to differentiate on-target vs. off-target effects .

Example : If conflicting cytotoxicity data exist, compare apoptosis markers (caspase-3/7 activation) across studies to isolate context-dependent mechanisms .

Q. Q5. How can researchers design a robust structure-activity relationship (SAR) study for this compound’s derivatives?

Methodological Answer:

Scaffold Modification : Synthesize derivatives with systematic substitutions (e.g., nitro → amino, carbazole ring saturation) .

Data Collection :

- Physicochemical Properties : Measure logP, pKa, and solubility (shake-flask method) .

- Biological Assays : Use dose-response curves (e.g., 10-point IC50) in standardized assays (e.g., ATP-lite for cell viability) .

Multivariate Analysis : Apply partial least squares (PLS) regression to correlate structural features with activity, prioritizing substituents with high variable importance in projection (VIP) scores .

Q. Q6. What advanced techniques address challenges in scaling up synthesis without compromising yield or purity?

Methodological Answer:

- Process Intensification : Use flow chemistry for nitro-group introduction, ensuring precise temperature control and reduced side reactions .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

- Green Chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Case Study : A 10-fold scale-up achieved 85% yield (vs. lab-scale 90%) by optimizing mixing efficiency and residence time in continuous flow reactors .

Data Analysis and Contradiction Management

Q. Q7. How should researchers statistically analyze heterogeneous datasets from collaborative studies on this compound?

Methodological Answer:

- Data Harmonization : Normalize datasets using z-scores or min-max scaling to account for inter-lab variability .

- Machine Learning : Train random forest models to identify outliers or confounding factors (e.g., batch effects) .

- Bayesian Meta-Analysis : Integrate prior data (e.g., IC50 distributions) to refine posterior probability estimates for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.